2-Methylindolin-1-amine p-toluenesulfonate salt

Catalog No.
S12810627
CAS No.
1179997-55-7
M.F
C16H20N2O3S
M. Wt
320.4 g/mol
Availability
In Stock
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2-Methylindolin-1-amine p-toluenesulfonate salt

CAS Number

1179997-55-7

Product Name

2-Methylindolin-1-amine p-toluenesulfonate salt

IUPAC Name

4-methylbenzenesulfonic acid;2-methyl-2,3-dihydroindol-1-amine

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C9H12N2.C7H8O3S/c1-7-6-8-4-2-3-5-9(8)11(7)10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,7H,6,10H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

FYGFGCUCGLJGKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1N.CC1=CC=C(C=C1)S(=O)(=O)O

2-Methylindolin-1-amine p-toluenesulfonate salt is a chemical compound characterized by the molecular formula C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S and a molecular weight of approximately 320.41 g/mol. This compound consists of a methyl group attached to an indoline structure, which is further modified by the addition of a p-toluenesulfonate salt. The presence of the p-toluenesulfonate group enhances its solubility and stability, making it particularly useful in various chemical and biological applications .

The chemical behavior of 2-Methylindolin-1-amine p-toluenesulfonate salt can be attributed to its functional groups. It can participate in several types of reactions, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The sulfonate group can engage in acid-base interactions, which may influence solubility and reactivity.
  • Condensation Reactions: The compound can form imines or amides when reacted with carbonyl compounds.

These reactions are essential for its application in organic synthesis and pharmaceutical chemistry .

Research indicates that 2-Methylindolin-1-amine p-toluenesulfonate salt exhibits various biological activities. Its structure suggests potential interactions with biological targets, leading to:

  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anticancer Potential: Some derivatives of indoline compounds have shown promise in inhibiting cancer cell growth, indicating that this compound may also exhibit similar properties.
  • Neuroprotective Effects: There is emerging evidence that indoline derivatives can protect neuronal cells from oxidative stress, suggesting potential use in neurodegenerative diseases .

The synthesis of 2-Methylindolin-1-amine p-toluenesulfonate salt typically involves multi-step organic reactions. Common methods include:

  • Formation of Indoline Core:
    • The initial step often involves cyclization reactions between suitable precursors to form the indoline structure.
  • Methylation:
    • Methylation can be achieved using methylating agents like dimethyl sulfate or methyl iodide to introduce the methyl group at the 2-position.
  • Salt Formation:
    • Finally, the p-toluenesulfonic acid is reacted with the amine to form the desired p-toluenesulfonate salt through acid-base neutralization.

These methods highlight the compound's synthetic versatility and potential for modification .

2-Methylindolin-1-amine p-toluenesulfonate salt has diverse applications in several fields:

  • Pharmaceutical Chemistry: Used as an intermediate in drug synthesis due to its biological activity.
  • Material Science: Potential applications in creating new materials with specific electronic properties.
  • Analytical Chemistry: Serves as a reagent for detecting specific compounds in analytical assays .

Interaction studies involving 2-Methylindolin-1-amine p-toluenesulfonate salt focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with proteins or enzymes.
  • In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.

Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 2-Methylindolin-1-amine p-toluenesulfonate salt. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-MethylindoleIndole structure with a methyl groupKnown for its role in biological processes
Indole-3-acetic acidIndole core with an acetic acid side chainPlant growth regulator, involved in auxin signaling
5-MethylindoleMethyl group at the 5-positionExhibits different reactivity patterns

Uniqueness of 2-Methylindolin-1-amine p-toluenesulfonate salt:
This compound's unique combination of an indoline structure with a p-toluenesulfonate moiety distinguishes it from other indole derivatives. Its specific biological activities and potential applications in pharmaceuticals highlight its importance in research and development .

Palladium-catalyzed heteroannulation reactions represent one of the most sophisticated methodologies for constructing indoline frameworks, which serve as precursors to 2-methylindolin-1-amine derivatives [9]. The Larock indole synthesis, first developed by Richard Larock in 1991, provides a foundational approach for palladium-mediated heteroannulation reactions involving ortho-iodoanilines and internal alkynes [14]. This methodology employs palladium(II) catalysts, typically in combination with phosphine ligands and chloride additives, to facilitate the cyclization process under controlled conditions [9].

The mechanism of palladium-catalyzed heteroannulation involves oxidative addition of the aryl halide to palladium(0), followed by alkyne coordination and migratory insertion to form a metallacycle intermediate [12]. Subsequent reductive elimination regenerates the active palladium catalyst while forming the desired indoline product [15]. Recent advances have demonstrated that the reaction proceeds most efficiently at temperatures between 100-120°C using potassium carbonate as the base and lithium chloride as an additive [9] [14].

For the synthesis of 2-methylindolin-1-amine precursors, enantioselective variants of palladium-catalyzed heteroannulation have been developed [10]. These methodologies utilize chiral phosphoramidite ligands to achieve high enantioselectivities, with yields ranging from 30-83% and enantiomeric excesses between 58-87% [10]. The key to successful enantioselective synthesis lies in the selection of appropriate ligand systems, particularly those incorporating BINOL backbones with electron-withdrawing substituents [10].

Table 1: Palladium-Catalyzed Heteroannulation Reaction Conditions

ParameterOptimal RangeTypical Yield (%)Reference
Temperature100-120°C70-90 [9] [14]
Reaction Time3-8 hours75-85 [12]
Palladium Loading2-5 mol%60-85 [15]
Base Equivalents2-3 equiv K₂CO₃70-88 [9]
Alkyne Equivalents2-5 equiv65-90 [14]

Advanced palladium-catalyzed methodologies have also incorporated rhodium co-catalysis systems for enhanced reactivity [16]. These dual-metal systems enable the formation of complex tricyclic indoline derivatives through cascade annulation processes, achieving yields up to 89% under optimized conditions [12]. The reaction scope has been extended to include various nitrogen protecting groups and alkyne substituents, demonstrating broad functional group tolerance [12].

Recent developments in continuous flow chemistry have enabled improved control over palladium-catalyzed heteroannulation reactions [25]. Flow reactors provide precise temperature and residence time control, leading to enhanced reproducibility and scalability for indoline synthesis [25]. These systems have demonstrated particular utility in the preparation of 2-methylindoline derivatives, where precise control of reaction parameters is essential for achieving high selectivity [28].

Salt Formation via Acid-Base Neutralization Reactions

The formation of 2-methylindolin-1-amine p-toluenesulfonate salt proceeds through a straightforward acid-base neutralization reaction between the free amine and p-toluenesulfonic acid [17]. This process involves the protonation of the nitrogen atom in the indoline structure, followed by ionic association with the p-toluenesulfonate anion [17] [23]. The reaction is thermodynamically favorable due to the formation of a stable ionic salt with enhanced crystallinity and solubility properties [2].

p-Toluenesulfonic acid, as a strong organic acid with a pKa value significantly lower than typical anilines, readily transfers its proton to the nucleophilic nitrogen center of 2-methylindolin-1-amine [17]. The resulting salt formation is characterized by improved thermal stability and defined melting point characteristics compared to the free base [20]. The p-toluenesulfonate counterion provides several advantages, including excellent leaving group properties and enhanced water solubility [17].

The neutralization reaction typically proceeds under mild conditions at ambient temperature in polar protic solvents [18] [22]. Methanol and ethanol have been identified as optimal solvents for this transformation, providing homogeneous reaction conditions and facilitating efficient salt formation [18]. The reaction is essentially quantitative, with yields approaching 95-99% under properly controlled conditions [43].

Table 2: Salt Formation Reaction Parameters

SolventTemperature (°C)Reaction TimeYield (%)Crystal Quality
Methanol251-2 hours96-99Excellent
Ethanol252-3 hours94-97Good
Isopropanol403-4 hours90-95Fair
Water254-6 hours85-92Poor

The stoichiometry of salt formation requires careful control to ensure complete conversion and optimal product purity [19]. Typically, a slight molar excess of p-toluenesulfonic acid (1.05-1.10 equivalents) is employed to drive the reaction to completion [43]. The excess acid can be readily removed through recrystallization or washing procedures using non-polar solvents [45].

Mechanistic studies have revealed that the salt formation process involves initial hydrogen bonding between the acid and amine, followed by rapid proton transfer [19]. The resulting ammonium-sulfonate ion pair undergoes crystallization to form the stable salt structure [40]. Nuclear magnetic resonance spectroscopy confirms the complete protonation of the amine nitrogen, as evidenced by characteristic downfield shifts in both proton and carbon-13 spectra [3].

Alternative sulfonic acids have been investigated for comparative salt formation studies [19]. Benzenesulfonic acid and methanesulfonic acid both form stable salts with 2-methylindolin-1-amine, but p-toluenesulfonic acid provides superior crystallization properties and thermal stability [43]. The methyl substituent on the aromatic ring of p-toluenesulfonic acid contributes to enhanced packing efficiency in the crystalline lattice [45].

Optimization of Reaction Conditions for Improved Yield

Systematic optimization of reaction conditions for 2-methylindolin-1-amine p-toluenesulfonate salt synthesis involves careful evaluation of multiple parameters including temperature, solvent selection, concentration, and reaction time [26] [39]. Response surface methodology has emerged as a powerful tool for identifying optimal conditions that maximize yield while maintaining product quality [41] [47].

Temperature optimization studies have demonstrated that moderate heating (40-80°C) can accelerate salt formation kinetics without compromising product stability [39] [50]. However, excessive temperatures above 100°C may lead to decomposition or side reactions, particularly in the presence of moisture [44]. The optimal temperature range for most synthetic approaches falls between 50-70°C, providing an effective balance between reaction rate and product integrity [40].

Solvent effects play a crucial role in determining both reaction efficiency and product crystallization characteristics [50] [53]. Polar protic solvents generally facilitate efficient proton transfer and salt formation, while aprotic solvents may require extended reaction times [22]. Mixed solvent systems, particularly alcohol-water combinations, have shown promise for achieving high yields with excellent crystal morphology [53].

Table 3: Optimization Parameters for Enhanced Yield

ParameterRange StudiedOptimal ValueYield Improvement (%)
Temperature25-100°C60-70°C15-20
Concentration0.1-1.0 M0.3-0.5 M10-15
Reaction Time0.5-24 hours2-4 hours5-10
Acid Excess1.0-2.0 equiv1.05-1.15 equiv8-12
Stirring Rate100-500 rpm250-350 rpm3-5

Statistical design of experiments has proven particularly valuable for multi-parameter optimization [41] [47]. Box-Behnken and central composite designs enable systematic evaluation of parameter interactions while minimizing the number of required experiments [26]. These approaches have identified significant synergistic effects between temperature and concentration that substantially impact final yield [47].

Process analytical technology has been employed to monitor salt formation in real-time, enabling precise control of crystallization conditions [42]. In-situ spectroscopic monitoring allows for determination of the optimal termination point, preventing over-processing that might compromise product quality [29]. These advanced monitoring techniques have contributed to yield improvements of 10-15% compared to traditional batch processing methods [29].

Scale-up considerations require careful attention to heat and mass transfer limitations that may not be apparent at laboratory scale [46]. Pilot-scale studies have demonstrated that maintaining consistent mixing and temperature profiles across larger reaction volumes is essential for preserving optimized yields [39]. Continuous processing approaches offer potential advantages for large-scale production, providing enhanced control over residence time and thermal history [40].

The crystallographic analysis of 2-Methylindolin-1-amine p-toluenesulfonate salt presents significant challenges typical of salt mixtures. The compound, with molecular formula C16H20N2O3S and molecular weight 320.41 g/mol, exists as a 1:1 salt between the methylindoline amine and the tosylate counterion1.

Molecular Architecture and Crystal System Considerations

The molecular architecture consists of a 2-methylindoline moiety linked to a p-toluenesulfonate group. The indoline core features a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the 2-position [3]. The p-toluenesulfonate group (C7H7SO3−) acts as a stabilizing counterion, improving crystallinity and solubility in polar organic solvents [3].

PropertyValue
Molecular FormulaC16H20N2O3S
Molecular Weight (g/mol)320.41
CAS Number1179997-55-7
IUPAC Name4-methylbenzenesulfonic acid;2-methyl-2,3-dihydroindol-1-amine
Canonical SMILESCC1CC2=CC=CC=C2N1N.CC1=CC=C(C=C1)S(=O)(=O)O
InChI KeyFYGFGCUCGLJGKJ-UHFFFAOYSA-N
SolubilitySoluble in DMSO, methanol, and acetonitrile; insoluble in water
Physical StateSolid

Crystallographic Challenges in Salt Mixtures

The X-ray crystallographic analysis of this tosylate salt encounters several specific challenges inherent to salt mixtures:

Crystal Polymorphism and Phase Behavior: Salt mixtures frequently exhibit multiple crystal forms with different physical properties, creating potential reproducibility issues. The 2-methylindolin-1-amine tosylate system may crystallize in different polymorphic forms depending on crystallization conditions, affecting the unit cell parameters and molecular packing arrangements4.

Conformer Generation Limitations: According to PubChem data, conformer generation is disallowed for this compound since it is classified as a mixture or salt [1]. This limitation significantly impacts computational crystallographic studies and molecular modeling approaches, as the ionic interactions between the amine and tosylate components restrict the conformational freedom typically analyzed in neutral molecules.

Counterion Mobility and Disorder: The tosylate anion exhibits dynamic behavior that can affect diffraction quality. The positioning of the tosylate counterion within the crystal lattice may show variability, leading to disorder in the crystal structure that complicates structure solution and refinement procedures6.

Hydrogen Bonding Network Complexity: The salt formation introduces complex intermolecular interactions including N-H···O and C-H···O hydrogen bonds between the protonated amine and the tosylate anion. These interactions create intricate three-dimensional hydrogen bonding networks that significantly influence crystal packing arrangements7.

Solvate and Hydrate Formation: Crystallization from polar organic solvents such as methanol or acetonitrile may lead to solvate formation, where solvent molecules become incorporated into the crystal lattice. This phenomenon adds another layer of complexity to the structural characterization, as the presence of solvent molecules affects both the unit cell dimensions and molecular arrangements [8].

Temperature and Humidity Sensitivity: Salt crystals often exhibit phase transitions dependent on environmental conditions. The 2-methylindolin-1-amine tosylate may undergo structural changes under different temperature and humidity conditions, affecting the stability and reproducibility of crystallographic measurements [4].

Comparative 2D/3D Structural Features with Parent Amine

The structural comparison between 2-methylindolin-1-amine and its p-toluenesulfonate salt reveals significant differences in molecular organization, crystal packing, and conformational behavior.

Fundamental Structural Differences

ParameterParent Amine (2-Methylindolin-1-amine)Tosylate Salt
Molecular FormulaC9H12N2C16H20N2O3S
Molecular Weight (g/mol)148.20320.41
CAS Number31529-46-11179997-55-7
Water SolubilityLimitedInsoluble in water, soluble in organic solvents
StabilityModerateEnhanced by counterion
CrystallinityDifficult crystallizationImproved crystallization
Hydrogen Bonding CapacityN-H...N interactionsN-H...O, C-H...O interactions
3D Conformational FlexibilityHigher flexibilityRestricted by ionic interactions

Two-Dimensional Structural Analysis

The parent amine 2-methylindolin-1-amine (CAS: 31529-46-1) possesses a relatively simple 2D structure characterized by the indoline bicyclic system with an amino group attached to the nitrogen atom at position 1 and a methyl substituent at position 2 [2]. The canonical SMILES representation (CC1CC2=CC=CC=C2N1N) reflects the core structural features without counterion interactions.

In contrast, the tosylate salt incorporates the additional p-toluenesulfonic acid component, significantly expanding the 2D structural complexity. The salt formation introduces ionic character, with the SMILES representation showing both the methylindoline cation and the tosylate anion as separate entities (CC1CC2=CC=CC=C2N1N.CC1=CC=C(C=C1)S(=O)(=O)O) [1].

Three-Dimensional Conformational Characteristics

Parent Amine Conformational Flexibility: The neutral 2-methylindolin-1-amine exhibits higher conformational flexibility due to the absence of ionic constraints. The indoline ring system can adopt various puckering conformations, and the amino group rotation is relatively unrestricted. Studies on related indoline derivatives demonstrate that the five-membered ring typically adopts envelope or half-chair conformations9.

Salt Conformational Constraints: The tosylate salt formation introduces significant conformational restrictions. The ionic interaction between the protonated amine nitrogen and the sulfonate oxygen constrains the molecular geometry. The salt formation creates a more rigid structure where the tosylate anion is positioned to optimize electrostatic interactions with the positively charged nitrogen center [5].

Crystal Packing Arrangements

Parent Amine Packing Challenges: Neutral 2-methylindolin-1-amine faces crystallization difficulties due to limited intermolecular interactions. The primary interactions involve N-H···N hydrogen bonds and weak van der Waals forces. The flexible nature of the molecule leads to multiple possible packing arrangements, making reproducible crystal formation challenging [11].

Enhanced Salt Packing: The tosylate salt demonstrates improved crystallization properties due to the strong ionic interactions and expanded hydrogen bonding network. The salt formation enables N-H···O hydrogen bonds between the protonated amine and sulfonate groups, creating more predictable and stable crystal packing arrangements6.

Structural Stabilization Mechanisms

The tosylate counterion provides structural stabilization through multiple mechanisms. The sulfonate group serves as a hydrogen bond acceptor, creating directional interactions that organize the crystal packing. Additionally, the aromatic tosyl group can participate in π-π stacking interactions, further contributing to crystal stability [12].

Computational Molecular Modeling and Conformational Analysis

The computational molecular modeling of 2-methylindolin-1-amine p-toluenesulfonate salt presents unique challenges due to its ionic nature and the restrictions this places on conformational analysis.

Density Functional Theory Applications

Computational studies of indoline derivatives frequently employ Density Functional Theory (DFT) methods to investigate molecular geometry and electronic properties. The B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311+G(d,p) has proven effective for indoline-based compounds13. However, the ionic nature of the tosylate salt requires specialized computational approaches to account for the electrostatic interactions between the cation and anion components.

Conformational Analysis Limitations

Database Restrictions: As noted in PubChem, conformer generation is disallowed for 2-methylindolin-1-amine p-toluenesulfonate salt since it is classified as a mixture or salt [1]. This limitation significantly impacts computational conformational analysis, as standard conformer generation algorithms are designed for neutral molecules and cannot adequately handle the ionic interactions present in salt forms.

Computational Challenges: The presence of both the organic cation and the tosylate anion creates computational complexity. Traditional conformational analysis methods that rely on molecular mechanics force fields may inadequately represent the electrostatic interactions between the charged species. Advanced quantum mechanical methods become necessary to accurately model the system.

Molecular Mechanics and Force Field Considerations

Studies on related indoline derivatives have demonstrated the importance of proper force field selection for conformational analysis. Research on indoline-thiosemicarbazone derivatives used both molecular mechanics (MMFF94s force field) and ab initio calculations, finding that molecular mechanics methods could provide reasonable starting conformations, but quantum mechanical refinement was necessary for accurate energetic predictions [15].

Force Field Limitations: Standard force fields such as MMFF94s or AMBER are optimized primarily for neutral organic molecules. The ionic interactions in the tosylate salt require specialized parametrization or the use of polarizable force fields to accurately represent the electrostatic interactions between the amine cation and sulfonate anion.

Quantum Mechanical Modeling Approaches

DFT Optimization Studies: Computational investigations of indoline derivatives typically employ DFT methods for geometry optimization and property calculations. The B3LYP/6-311+G(d,p) level of theory has been successfully applied to indoline-based compounds, providing accurate structural parameters and electronic properties14.

Intermolecular Interaction Analysis: The modeling of the tosylate salt requires consideration of the intermolecular interactions between the amine cation and tosylate anion. Hydrogen bonding interactions, particularly N-H···O contacts, play a crucial role in stabilizing specific conformations and must be accurately represented in computational models.

Solvation Effects and Environmental Modeling

The computational modeling of the tosylate salt must account for the influence of the crystallization environment. The compound's solubility profile (soluble in DMSO, methanol, and acetonitrile; insoluble in water) suggests that solvation effects significantly influence the molecular conformation and stability [3].

Implicit Solvation Models: Computational studies may employ implicit solvation models such as the Polarizable Continuum Model (PCM) to account for the influence of the crystallization solvent on molecular geometry and energetics. The choice of dielectric constant corresponding to the crystallization medium affects the computed conformational preferences.

Comparative Computational Analysis

Parent Amine vs Salt: Computational studies of the parent 2-methylindolin-1-amine can employ standard conformational analysis protocols, generating multiple conformers and analyzing their relative energetics. In contrast, the tosylate salt requires specialized approaches that explicitly include both ionic components and their interactions.

Molecular Dynamics Simulations: Advanced computational investigations may employ molecular dynamics simulations to study the dynamic behavior of the tosylate salt. These simulations can provide insights into the flexibility of the ionic pair and the influence of thermal motion on the hydrogen bonding networks [17].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

320.11946368 g/mol

Monoisotopic Mass

320.11946368 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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